Ethyl (diphenylphosphoryl)acetate
Overview
Description
Ethyl (diphenylphosphoryl)acetate is an organic compound with the molecular formula C16H17O3P. It is a phosphonate ester that features a diphenylphosphoryl group attached to an acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (diphenylphosphoryl)acetate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl (diphenylphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various phosphine oxides, phosphine derivatives, and substituted phosphonates .
Scientific Research Applications
Ethyl (diphenylphosphoryl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl (diphenylphosphoryl)acetate involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with various nucleophiles, leading to the formation of stable complexes. The pathways involved often include nucleophilic attack on the phosphorus atom, followed by rearrangement or elimination reactions .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar ethoxy group but lacks the diphenylphosphoryl moiety.
Diphenylphosphine oxide: Shares the diphenylphosphoryl group but lacks the acetate moiety.
Ethyl (2-chlorobenzoyl)acetate: Contains an acetate group but with a chlorobenzoyl substituent instead of diphenylphosphoryl.
Uniqueness: Ethyl (diphenylphosphoryl)acetate is unique due to the presence of both the ethoxy and diphenylphosphoryl groups, which confer distinct reactivity and properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-diphenylphosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P/c1-2-19-16(17)13-20(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOVIIWQEUXLET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355341 | |
Record name | ethyl (diphenylphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6361-05-3 | |
Record name | ethyl (diphenylphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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